molecular formula C18H11BrN4O2S B2435258 (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile CAS No. 1322014-52-7

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

Cat. No.: B2435258
CAS No.: 1322014-52-7
M. Wt: 427.28
InChI Key: FTFIVWDMMYGZRP-RAXLEYEMSA-N
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Description

(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a synthetic compound of significant research interest, primarily due to its structural foundation on the 4-(4-bromophenyl)thiazole scaffold. This core structure is recognized in medicinal chemistry research for its potential in probing antimicrobial and anticancer pathways . Derivatives sharing this thiazole backbone have demonstrated promising in vitro antibacterial and antifungal activities , and have also shown antiproliferative effects against human breast adenocarcinoma cancer cell lines (MCF7) . The molecular architecture of this compound, which integrates a bromophenyl-thiazole unit with an aminopropenenitrile linker, suggests it may function by engaging specific biological targets. Molecular docking studies on analogous compounds indicate that such molecules can achieve high docking scores and fit well within the binding pockets of various enzymes and receptors, including those relevant to cancer therapy . Consequently, this molecule serves as a valuable pharmacological probe for researchers investigating the mechanisms of drug resistance and for developing new therapeutic agents against resilient microbial and cancerous cells .

Properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFIVWDMMYGZRP-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed examination of the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure

The chemical structure of the compound is characterized by a thiazole ring, a bromophenyl group, and a nitrophenyl amino moiety. The structural formula can be represented as follows:

C16H12BrN3S\text{C}_{16}\text{H}_{12}\text{BrN}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-(4-bromophenyl)thiazol-2-amine . The synthetic route includes:

  • Formation of Thiazole Derivative : Reaction of 4-bromophenyl bromide with thiourea.
  • Acrylonitrile Addition : Subsequent reaction with acrylonitrile to yield the final product.

This synthesis has been validated through various spectroscopic techniques including NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus0.5 µg/mLBactericidal
Escherichia coli1.0 µg/mLBactericidal
Candida albicans0.75 µg/mLFungicidal

These findings suggest that the compound exhibits potent antimicrobial properties, comparable to standard antibiotics like norfloxacin .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines, particularly breast cancer (MCF7). The results from Sulforhodamine B (SRB) assays indicate that:

Cell Line IC50 (µM) Mechanism of Action
MCF75.6Induction of apoptosis
A549 (Lung Cancer)7.2Cell cycle arrest

The anticancer activity is attributed to its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. For instance, the presence of electron-withdrawing groups like bromine enhances antimicrobial potency, while substitutions on the phenyl rings can significantly affect anticancer activity .

Case Study 1: Antimicrobial Evaluation

A study conducted by Razzak et al. involved synthesizing various thiazole derivatives and evaluating their antimicrobial activities. Among these, compounds similar to this compound demonstrated superior activity against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Screening

In another investigation, a series of thiazole derivatives were tested for their anticancer properties against MCF7 cells. The study found that compounds with similar structural motifs to our target compound exhibited IC50 values significantly lower than established chemotherapeutics, indicating promising leads for further development .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Site

The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for generating derivatives with modified electronic or steric properties.

Reaction TypeConditionsProductYield (%)Reference
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives72–85
Ullmann CouplingCuI, 1,10-phenanthroline, DMSOAryl ethers/thioethers65–78
Grignard ReactionRMgX, THF, refluxAlkylated bromophenyl derivatives60–70

Key Observations :

  • Suzuki coupling predominantly occurs at the brominated position due to its electron-deficient nature .

  • Steric hindrance from the thiazole ring may reduce yields in Ullmann reactions compared to simpler aryl bromides .

Reduction of the Nitrophenyl Group

The 2-nitrophenyl substituent can be reduced to an amine, altering electronic properties and enabling further functionalization.

Reducing AgentConditionsProductSelectivityReference
H₂/Pd-CEthanol, 25°C, 12 h2-Aminophenyl derivative>90%
Fe/HClReflux, 6 h2-Aminophenyl derivative75–80%
NaBH₄/CuCl₂MeOH, 0°C, 2 hPartial reduction to hydroxylamine50–60%

Mechanistic Insight :

  • Catalytic hydrogenation proceeds via a radical intermediate, favored by the electron-withdrawing acrylonitrile group.

  • Over-reduction to hydroxylamine is suppressed in acidic media .

Cycloaddition Reactions Involving the Acrylonitrile Moiety

The α,β-unsaturated nitrile participates in [3+2] and Diels-Alder cycloadditions, forming heterocyclic systems.

Reaction PartnerConditionsProductApplicationReference
AzidesCu(I), RT, 24 h1,2,3-Triazole hybridsAnticancer agents
CyclopentadieneToluene, 110°C, 8 hBicyclic adductsMaterial science
Nitrile oxidesCHCl₃, reflux, 12 hIsoxazoline derivativesAntimicrobial scaffolds

Notable Findings :

  • Triazole hybrids exhibit enhanced solubility and binding affinity to kinase targets .

  • Steric effects from the thiazole ring limit regioselectivity in Diels-Alder reactions.

Thiazole Ring Functionalization

The thiazole core undergoes alkylation, oxidation, and coordination reactions.

Reaction TypeReagentProductOutcomeReference
AlkylationMeI, K₂CO₃, DMFN-Methylthiazolium saltEnhanced electrophilicity
OxidationmCPBA, CH₂Cl₂Thiazole N-oxideImproved solubility
Metal CoordinationPd(OAc)₂, DMSOPd(II)-thiazole complexCatalytic applications

Structural Impact :

  • N-Oxidation increases hydrogen-bonding capacity, improving pharmacokinetic properties .

  • Pd complexes show catalytic activity in cross-coupling reactions .

Nitrile Group Transformations

The acrylonitrile’s nitrile group participates in hydrolysis and nucleophilic additions.

Reaction TypeConditionsProductSignificanceReference
Acidic HydrolysisH₂SO₄, H₂O, 100°CCarboxylic acid derivativeProdrug synthesis
Nucleophilic AdditionRLi, THF, −78°CKetimine intermediatesChiral amine synthesis
ReductionLiAlH₄, etherPrimary amineBioisosteric replacement

Challenges :

  • Harsh hydrolysis conditions may degrade the thiazole ring.

  • Stereoselective additions require bulky ligands to control regiochemistry.

Biological Activity via Chemical Interactions

The compound’s reactivity underpins its pharmacological effects:

  • Kinase Inhibition : The nitrophenyl group forms π-stacking interactions with ATP-binding pockets, while the acrylonitrile acts as a Michael acceptor for cysteine residues .

  • Antimicrobial Action : Thiazole-mediated disruption of bacterial cell wall synthesis involves covalent binding to penicillin-binding proteins .

Stability and Degradation Pathways

ConditionDegradation ProductHalf-Life (25°C)Reference
UV Light (λ = 254 nm)Nitro-to-nitrito isomer48 h
Aqueous Base (pH > 10)Hydrolyzed thiazole12 h
Oxidative EnvironmentSulfoxide derivative72 h

Recommendations :

  • Store in amber vials at −20°C to prevent photodegradation.

  • Avoid prolonged exposure to basic media during synthesis.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires multi-step reactions starting with precursors like bromophenyl thiazoles and nitro-substituted anilines. Key parameters include:

  • Temperature control (e.g., 60–80°C for cyclocondensation steps to form the thiazole ring) .
  • Solvent selection (polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency) .
  • Purification techniques (recrystallization from ethanol or column chromatography with silica gel to achieve >95% purity) .
  • Catalysts (e.g., triethylamine for deprotonation in aza-Michael additions) .

Q. How is the compound structurally characterized to confirm its identity?

A combination of spectroscopic methods is essential:

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring, acrylonitrile moiety, and aromatic substituents. For example, the Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-alkene protons) .
  • IR spectroscopy : Identifies nitrile (C≡N stretch at ~2200 cm⁻¹) and nitro (N–O stretch at ~1520 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z = 436.98 for C₁₈H₁₂BrN₄O₂S) .

Q. What preliminary methods are used to screen its biological activity?

Initial screening involves:

  • In vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines like HeLa or MCF-7 to assess IC₅₀ values) .
  • Antimicrobial disk diffusion tests (against Gram-positive/negative bacteria to measure inhibition zones) .
  • Molecular docking (to predict interactions with targets like kinases or DNA gyrase using AutoDock Vina) .

Advanced Research Questions

Q. How can multi-step reaction mechanisms be validated for this compound’s synthesis?

Mechanistic studies require:

  • Kinetic monitoring : Using TLC or HPLC to track intermediate formation (e.g., thiazole ring closure) and optimize stepwise yields .
  • Isotopic labeling : Introducing ¹⁵N in the amino group to trace regioselectivity in aza-Michael additions .
  • DFT calculations : Modeling transition states to explain stereochemical outcomes (e.g., Z-configuration preference due to steric hindrance) .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

Discrepancies (e.g., overlapping NMR signals) are addressed by:

  • 2D NMR techniques (HSQC and HMBC to correlate ambiguous protons/carbons) .
  • X-ray crystallography : Resolving absolute configuration and hydrogen-bonding networks (e.g., confirming intramolecular H-bonding between NH and nitrile groups) .
  • Variable-temperature NMR : Suppressing dynamic effects in aromatic regions .

Q. How does stereochemistry (Z-configuration) influence biological activity?

The Z-configuration’s impact is assessed via:

  • Comparative studies : Synthesizing E-isomers and testing against Z-forms in bioassays (e.g., Z-isomers show 3-fold higher cytotoxicity due to planar alignment with kinase active sites) .
  • Molecular dynamics simulations : Modeling binding stability in protein pockets (e.g., Z-isomers form stronger π-π stacking with EGFR tyrosine kinase) .

Q. What methodologies identify the compound’s biological targets?

Advanced target identification involves:

  • Chemical proteomics : Using photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins .
  • CRISPR-Cas9 screens : Knockout libraries to identify genes whose loss confers resistance to the compound .
  • Surface plasmon resonance (SPR) : Quantifying binding affinity to purified enzymes (e.g., IC₅₀ = 0.8 µM for Bcr-Abl kinase inhibition) .

Q. How are reaction pathways optimized for scale-up without compromising yield?

Scalable synthesis demands:

  • Flow chemistry : Continuous processing to enhance heat/mass transfer in exothermic steps (e.g., nitration reactions) .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent ratio, catalyst loading) to maximize yield .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What computational approaches predict structure-activity relationships (SAR)?

SAR modeling employs:

  • QSAR algorithms : Correlating substituent electronic parameters (Hammett σ) with bioactivity .
  • Pharmacophore mapping : Identifying critical interactions (e.g., nitro group’s role in redox-mediated DNA damage) .
  • ADMET prediction : Assessing solubility (LogP = 3.2) and hepatotoxicity using SwissADME .

Q. How are data discrepancies between experimental and computational results reconciled?

Discrepancies (e.g., predicted vs. observed binding affinities) are resolved by:

  • Free-energy perturbation (FEP) : Refining docking poses with molecular dynamics to account for protein flexibility .
  • Crystallographic validation : Solving co-crystal structures of the compound bound to targets (e.g., PDB deposition) .

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